1,4-Phenylene diisocyanate

Übersicht

Beschreibung

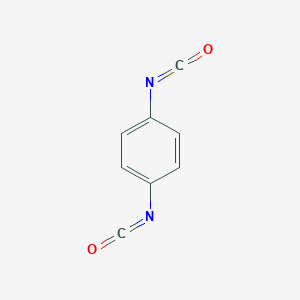

1,4-Phenylene diisocyanate (1,4-PDI) is an aromatic diisocyanate with the molecular formula $ \text{C}8\text{H}4\text{N}2\text{O}2 $, characterized by two isocyanate (-NCO) groups positioned para to each other on a benzene ring. Its SMILES notation is $ \text{O=C=Nc1ccc(cc1)N=C=O} $, and its InChI key is $ \text{ALQLPWJFHRMHIU-UHFFFAOYSA-N} $ .

Vorbereitungsmethoden

1,4-Phenylene diisocyanate can be synthesized through several methods. One common method involves the reaction of bis(trichloromethyl)carbonate with phenylenediamine. The reaction is carried out at a temperature range of 20 to 40 degrees Celsius, followed by heating the reaction mixture to 60 to 100 degrees Celsius under a pressure of 0.4 to 0.8 Mpa for 2.5 to 3.5 hours. The product is then filtered, washed, and dried at 40 to 70 degrees Celsius to obtain high-purity this compound .

Analyse Chemischer Reaktionen

1,4-Phenylene diisocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with alcohols and amines to form urethanes and ureas, respectively.

Polymerization: It can participate in criss-cross addition polymerization reactions with alkyl aldazines in pyridine to form high-yield polymers.

Cross-Linking: It is used as a cross-linking reagent in the synthesis of polyethylene glycol/silica composite materials.

Common reagents used in these reactions include dibutyltin dilaurate as a catalyst and pyridine as a solvent. The major products formed from these reactions are polyurethanes, ureas, and various polymeric materials .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Polymer Synthesis

PPDI is extensively used as a reactant in the synthesis of polyurethanes and polyureas. Its ability to react with compounds containing active hydrogens enables the formation of high-performance polymers through criss-cross addition polymerization reactions. These polymers are utilized in coatings, adhesives, and elastomers due to their enhanced mechanical properties and thermal stability . -

Cross-Linking Agent

In materials science, PPDI serves as a cross-linking reagent that enhances the mechanical strength and stability of various materials. This application is particularly important in the production of rigid and flexible polyurethane foams used in insulation and cushioning . -

Enzyme Immobilization

Research has demonstrated that PPDI can be employed to investigate the mechanisms of enzyme immobilization on silanized surfaces. This application is crucial for developing biocatalysts that are more efficient and stable under industrial conditions . -

Electrolyte Additive

Recent studies have explored the use of PPDI as an additive in lithium-ion batteries, where it functions as a scavenger for water and hydrofluoric acid. This application significantly enhances the performance and longevity of battery systems by improving electrolyte stability . -

Environmental Applications

PPDI has been studied for its potential use in environmentally friendly building materials, particularly in spray polyurethane foam insulation. Its reactivity profile allows for the development of safer insulation materials that minimize health risks associated with traditional isocyanates .

Case Study 1: Enzyme Immobilization

In a study investigating enzyme immobilization techniques, PPDI was used as a cross-linking agent on silanized surfaces. The results indicated improved enzyme activity retention and stability over time, showcasing PPDI's effectiveness in biotechnological applications.

Case Study 2: Polyurethane Foams

A comprehensive analysis of spray polyurethane foam insulation highlighted the role of isocyanates, including PPDI, in enhancing thermal insulation properties while addressing health concerns related to exposure during installation. The study emphasized the need for improved safety protocols when using such materials in construction .

Wirkmechanismus

The mechanism of action of 1,4-Phenylene diisocyanate involves its high reactivity with nucleophiles such as alcohols and amines. This reactivity allows it to form strong covalent bonds, leading to the formation of urethanes and ureas. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their activity .

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

- Physical State : Solid at room temperature .

- Melting Point : 96–99°C .

- Boiling Point : 260°C .

- Solubility : Soluble in tetrahydrofuran (THF), acetone, ethyl acetate, and toluene .

- Vapor Pressure : <0.01 mmHg at 20°C .

1,4-PDI is compared with other diisocyanates, including aromatic (4,4’-MDI, 1,3-PDI, 2,4-TDI) and aliphatic (HDI) variants, focusing on structural symmetry, mechanical performance, phase separation, and applications.

Structural and Symmetry Effects

- 1,4-PDI : High symmetry due to para-substituted isocyanate groups, enabling efficient molecular packing and rigidity .

- 4,4’-Methylenebis(phenyl isocyanate) (4,4’-MDI) : Contains a methylene bridge between aromatic rings, allowing free rotation and reduced packing efficiency compared to 1,4-PDI .

- 1,3-Phenylene Diisocyanate (1,3-PDI) : Meta-substitution lowers symmetry, leading to less ordered molecular arrangements .

- 2,4-Toluene Diisocyanate (2,4-TDI) : Asymmetric structure with a methyl group, causing steric hindrance and poor packing .

- Hexamethylene Diisocyanate (HDI) : Aliphatic chain provides flexibility but lacks the rigidity of aromatic diisocyanates .

Mechanical Performance in Polyurethanes

The 300% modulus of PU elastomers varies significantly with diisocyanate structure (Table 1):

| Diisocyanate | 300% Modulus (MPa) |

|---|---|

| 1,4-PDI | 23.4 |

| 4,4’-MDI | 13.1 |

| 1,3-PDI | 9.7 |

| 2,4-TDI | 2.1 |

1,4-PDI exhibits the highest modulus due to its rigid, symmetric structure, while 2,4-TDI’s asymmetry results in the lowest modulus.

Phase Separation and Hydrogen Bonding

- 1,4-PDI : Promotes strong microphase separation in PU foams due to high symmetry, enhancing hydrogen bonding between hard segments .

- HDI : Aliphatic nature reduces phase separation but improves light stability .

- 2,4-TDI : Asymmetric structure disrupts phase homogeneity, as shown in SAXS scattering profiles .

Toxicity and Environmental Impact

Biologische Aktivität

1,4-Phenylene diisocyanate (PPDI) is a significant chemical compound used primarily in the production of polyurethanes and other polymers. Its biological activity, particularly in terms of toxicity and potential health effects, has been a subject of extensive research. This article delves into the biological activity of PPDI, highlighting its toxicological profile, case studies, and relevant research findings.

This compound (CAS No. 104-49-4) is an aromatic diisocyanate characterized by its two isocyanate (-N=C=O) functional groups attached to a phenylene ring. It is primarily utilized as an intermediate in the synthesis of polyurethanes and other polymeric materials. Its applications extend to the manufacturing of elastomers and coatings due to its ability to form strong cross-links with various substrates .

Acute and Chronic Effects

PPDI exposure can lead to a range of acute and chronic health effects:

- Respiratory Irritation : Inhalation of PPDI vapors can cause significant irritation to the respiratory tract, potentially leading to bronchitis and pulmonary edema . Individuals with pre-existing respiratory conditions may experience exacerbated symptoms.

- Neurological Symptoms : Exposure has been associated with various neurological symptoms including headaches, insomnia, anxiety neurosis, and even depression .

- Skin Sensitization : PPDI is known to cause allergic skin reactions such as contact dermatitis. The sensitization potential can lead to severe allergic reactions upon subsequent exposures .

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain isocyanates as potential human carcinogens based on animal studies. While specific data on PPDI is limited, its structural similarity to other known carcinogenic diisocyanates raises concerns regarding its long-term exposure effects .

Case Studies

Several case studies illustrate the health impacts associated with PPDI exposure:

- Occupational Asthma : A study reported a case where a car painter developed severe asthma after prolonged exposure to polyurethane paints containing isocyanates, including PPDI. Despite using protective equipment, he experienced worsening symptoms leading to hospitalization and eventual death .

- Acute Exposure Incidents : Two police officers developed asthma-like symptoms after a single exposure to diisocyanates during a highway spill incident. Their symptoms persisted for years despite treatment, indicating potential long-term respiratory damage from acute exposures .

- Chronic Respiratory Conditions : In a manufacturing setting, workers exposed to PPDI reported chronic respiratory issues characterized by wheezing and chest tightness. Follow-up evaluations indicated reduced lung function among affected workers .

Research Findings

Recent studies have explored various aspects of PPDI's biological activity:

- Polymerization Behavior : Research indicates that PPDI can be used in in situ polymerization processes, which affect the distribution of isocyanate groups on polymer surfaces. This property is crucial for developing advanced materials with tailored functionalities .

- Health Surveillance Recommendations : Occupational safety guidelines recommend regular health surveillance for workers exposed to PPDI due to its potential respiratory sensitization effects. This includes lung function tests and monitoring for allergic reactions .

Summary Table of Biological Effects

| Effect Type | Description |

|---|---|

| Respiratory Irritation | Can cause bronchitis and pulmonary edema; exacerbates pre-existing conditions |

| Neurological Symptoms | Includes headaches, insomnia, anxiety, depression |

| Skin Sensitization | Causes allergic reactions such as contact dermatitis |

| Carcinogenic Potential | Classified as a potential carcinogen; long-term effects are still under investigation |

| Occupational Asthma | Documented cases of asthma development in workers exposed to PPDI-containing products |

Q & A

Basic Research Questions

Q. What solvents and reaction conditions are optimal for synthesizing polymers with 1,4-phenylene diisocyanate?

- Methodological Answer : this compound exhibits solubility in tetrahydrofuran (THF), acetone, and toluene, making these solvents suitable for polymerization . For cross-linking reactions, use a catalyst such as dibutyltin dilaurate (DBTDL) at 50°C, which enhances reaction efficiency. For example, poly(ethylene glycol)/silica composites require DBTDL to achieve coupling between silanol groups and isocyanate .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer : Due to its acute inhalation toxicity (Category 2) and skin sensitization (Category 1), use respirators (for vapor/aerosol), nitrile gloves, and eye protection. Ensure fume hoods with adequate airflow (≥0.5 m/s) during handling. Monitor airborne concentrations below 0.03 mg/m³ (TWA) .

Q. What analytical techniques confirm the purity of this compound?

- Methodological Answer : Use melting point analysis (94–99°C) for preliminary purity checks . For structural confirmation, employ H/C NMR to verify the absence of byproducts like dimethyl dicarbamate, which forms during unintended methanol reactions .

Advanced Research Questions

Q. Why does this compound exhibit higher reactivity in nucleophilic additions compared to aliphatic diisocyanates?

- Methodological Answer : The aromatic structure stabilizes the transition state via resonance, enhancing electrophilicity at the isocyanate carbon. Triethylamine further activates the isocyanate group by deprotonating hydroxyl nucleophiles, as demonstrated in α,ω-dibromo polycaprolactone synthesis, where this compound achieved quantitative yields, unlike aliphatic analogs .

Q. How can researchers resolve discrepancies in reported yields of this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent purity or moisture content. Pre-dry solvents over molecular sieves and monitor reaction progress via FT-IR (disappearance of N=C=O peak at ~2,270 cm⁻¹). For example, residual methanol in THF can form dimethyl dicarbamate, reducing yields .

Q. What strategies mitigate phase separation in polyurethane composites synthesized with this compound?

- Methodological Answer : Adjust the stoichiometry of hydroxyl/isocyanate groups (1:1 ratio) and incorporate chain extenders like 1,4-butanediol. Studies show that symmetric aromatic diisocyanates improve microphase separation in polyurethanes, as confirmed by SAXS and DSC .

Q. Methodological and Safety Considerations

Q. Which characterization methods are critical for studying this compound-based polyurea films?

- Methodological Answer : Use X-ray crystallography to resolve hydrogen-bonding patterns in polyurea networks. For molecular layer deposition (MLD) films, employ AFM to assess surface roughness and ellipsometry for thickness measurement .

Q. How can researchers minimize health risks during large-scale synthesis?

- Methodological Answer : Implement engineering controls (e.g., closed-system reactors) and conduct pre-exposure health surveillance, including spirometry (FEV1/FVC) and skin sensitivity tests. Follow DuPont’s AEL guidelines for combined particulate/vapor exposure limits .

Q. Data Interpretation and Optimization

Q. What factors influence the enzymatic inhibition efficiency of this compound-derived thio/selenoureas?

- Methodological Answer : Substituent electronegativity and steric bulk modulate binding to mammalian soluble epoxide hydrolase (sEH). Optimize derivatives using QSAR models and in vitro assays with recombinant sEH .

Q. How do solvent polarity and temperature affect the kinetics of isocyanate-alcohol reactions?

- Methodological Answer : Polar aprotic solvents (e.g., THF) accelerate reactions by stabilizing the transition state. Rate constants increase by ~30% at 60°C vs. 25°C, as quantified via in situ FT-IR monitoring .

Eigenschaften

IUPAC Name |

1,4-diisocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQLPWJFHRMHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025883 | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-phenylene diisocyanate appears as white crystals or pale yellow chunky solid. Pungent odor. (NTP, 1992), Other Solid; Pellets or Large Crystals | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 210 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.17 at 212 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

less than 0.006 mmHg at 68 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

104-49-4 | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Phenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenylene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diisocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIISOCYANATOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKE64XZR2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

201 °F (NTP, 1992) | |

| Record name | 1,4-PHENYLENE DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18128 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.